jacoline N-oxide

Catalog No.
S14395319
CAS No.
M.F
C18H27NO8
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
jacoline N-oxide

Product Name

jacoline N-oxide

IUPAC Name

(1R,4S,6R,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

Molecular Formula

C18H27NO8

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C18H27NO8/c1-10-8-18(24,11(2)20)16(22)27-13-5-7-19(25)6-4-12(14(13)19)9-26-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17-,18+,19?/m1/s1

InChI Key

GIQXQZKTWHFVAB-YVLLADMLSA-N

Canonical SMILES

CC1CC(C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C1(C)O)[O-])(C(C)O)O

Isomeric SMILES

C[C@@H]1C[C@@](C(=O)O[C@@H]2CC[N+]3([C@@H]2C(=CC3)COC(=O)[C@]1(C)O)[O-])([C@@H](C)O)O

Jacoline N-oxide is a pyrrolizine alkaloid that is jacoline in which the tertiary amino function has been oxidised to the corresponding N-oxide. It has a role as a Jacobaea metabolite. It is a macrocyclic lactone, an organic heterotricyclic compound, a pyrrolizine alkaloid, a triol and a tertiary amine oxide. It is functionally related to a jacoline.

Jacoline N-oxide is a pyrrolizine alkaloid characterized by the oxidation of the tertiary amine function in jacoline to form the corresponding N-oxide. The compound has the molecular formula C18H27NO8C_{18}H_{27}NO_8 and is classified under the ChEBI database with the identifier CHEBI:136457 . This modification enhances its chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

Typical of N-oxides. These include:

  • Oxidation Reactions: Further oxidation can lead to more complex derivatives or degradation products. The stability of N-oxides is generally lower than that of other zwitterions, with decomposition reactions typically starting at temperatures between 120 °C and 150 °C .
  • Nucleophilic Reactions: The presence of the N-oxide functional group can make jacoline N-oxide a target for nucleophilic attack, potentially leading to the formation of new compounds.
  • Hydrolysis: In certain conditions, jacoline N-oxide may hydrolyze, affecting its solubility and reactivity.

The synthesis of jacoline N-oxide typically involves the oxidation of jacoline, a tertiary amine. Common methods include:

  • Chemical Oxidation: Using oxidizing agents like sodium hypochlorite or hydrogen peroxide to convert jacoline into jacoline N-oxide.
  • Electrochemical Methods: Recent advancements have explored electrochemical oxidation as a greener alternative for synthesizing N-oxides.
  • Biotransformation: Utilizing microbial systems or enzymes to selectively oxidize the tertiary amine function in jacoline.

Jacoline N-oxide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting infectious diseases or neurodegenerative disorders.
  • Natural Product Research: It is significant in studies focusing on the pharmacological properties of natural products derived from plants containing pyrrolizine alkaloids.

Studies on jacoline N-oxide's interactions with other biomolecules are essential for understanding its mechanism of action. Interaction studies often focus on:

  • Protein Binding Affinity: Investigating how jacoline N-oxide binds to target proteins can provide insights into its biological activity and therapeutic potential.
  • Enzyme Inhibition: Research may explore whether jacoline N-oxide inhibits specific enzymes related to disease pathways, contributing to its pharmacological profile.

Jacoline N-oxide shares structural similarities with several other pyrrolizine alkaloids and related compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
JaconineContains a tertiary amine without oxidationPrecursor to jacoline N-oxide
JacobineSimilar structure but different substituentsExhibits distinct biological activities
Jacobine N-oxideOxidized form of JacobineEnhanced stability and potential therapeutic uses
Pyrrolizidine AlkaloidsGeneral class including various derivativesDiverse biological activities across different species

Jacoline N-oxide's uniqueness lies in its specific oxidation state and resulting properties compared to its analogs, which may influence its reactivity and biological efficacy.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

385.17366682 g/mol

Monoisotopic Mass

385.17366682 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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